molecular formula C19H21ClN2O7S B4308230 ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE

ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE

Cat. No.: B4308230
M. Wt: 456.9 g/mol
InChI Key: QZDXMYNLYXNJLT-UHFFFAOYSA-N
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Description

Ethyl 3-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound with a unique structure that includes a sulfonamide group, a nitrophenyl group, and an ester functional group

Preparation Methods

The synthesis of ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE typically involves multiple steps, including the formation of the sulfonamide and ester groups. One common synthetic route involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 3-nitroaniline to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

Ethyl 3-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent due to the presence of the nitrophenyl group, which is known to exhibit such properties.

    Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication. The nitrophenyl group can interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ethyl 3-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 3-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O7S/c1-4-29-19(23)11-16(13-6-5-7-14(9-13)22(24)25)21-30(26,27)18-10-15(20)12(2)8-17(18)28-3/h5-10,16,21H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDXMYNLYXNJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE

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